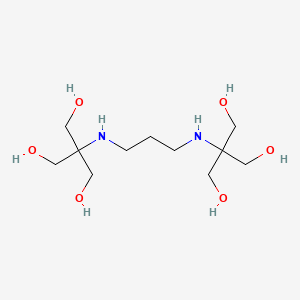

Bis-tris propane

描述

属性

IUPAC Name |

2-[3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propylamino]-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2O6/c14-4-10(5-15,6-16)12-2-1-3-13-11(7-17,8-18)9-19/h12-19H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKZCCWKTZRCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(CO)(CO)CO)CNC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894116 | |

| Record name | 1,3-Bis(tris(hydroxymethyl)methylamino)propaneBis-tris propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS] | |

| Record name | 1,3-Bis(tris(hydroxymethyl)methylamino)propane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64431-96-5 | |

| Record name | Bis-tris propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64431-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(tris(hydroxymethyl)methylamino)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064431965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(tris(hydroxymethyl)methylamino)propaneBis-tris propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(propane-1,3-diyldiimino)bis[2-(hydroxymethyl)propane-1,3-diol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(TRIS(HYDROXYMETHYL)METHYLAMINO)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5YD0CS4DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the pKa of Bis-Tris Propane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid dissociation constants (pKa) of 1,3-bis(tris(hydroxymethyl)methylamino)propane, commonly known as Bis-Tris propane. A versatile and widely used buffering agent in biochemistry, molecular biology, and pharmaceutical sciences, a thorough understanding of its pKa values is critical for its effective application.[1][2]

Core Physicochemical Properties

This compound is a diprotic, non-zwitterionic buffer, meaning it has two ionizable secondary amino groups that can accept protons.[3] This characteristic is responsible for its two distinct pKa values, which confers an unusually broad and useful buffering range.[1][4] It is a white crystalline powder soluble in water.

Acid Dissociation Constants (pKa)

The two pKa values of this compound are close, which allows it to buffer effectively over a wide pH range, typically from 6.3 to 9.5. The pKa values represent the pH at which the protonated and deprotonated forms of each amino group are present in equal concentrations.

Table 1: Quantitative pKa Data for this compound

| pKa Value | Reported Value (at 25°C) | Description |

| pKa1 | 6.8 | Corresponds to the first dissociation equilibrium. |

| pKa2 | 9.0 | Corresponds to the second dissociation equilibrium. |

(Data sourced from multiple suppliers and chemical databases).

The temperature dependence (d(pKa)/dT) of this compound's pKa values is approximately -0.03, which is a consideration for experiments conducted at temperatures other than 25°C.

Protonation States of this compound

The two pKa values correspond to the sequential deprotonation of the two secondary amine groups. The equilibrium between these protonated states is the basis of its buffering capacity.

Caption: Protonation equilibria of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and highly accurate method for determining the pKa values of ionizable substances. This protocol outlines the procedure for determining the pKa values of this compound.

4.1. Materials and Equipment

-

This compound powder (high purity, ≥99.0%)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (carbonate-free, e.g., 0.1 M)

-

High-purity deionized water

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or a burette

-

Stir plate and stir bar

-

Constant temperature water bath (25°C)

-

Analytical balance

4.2. Procedure

-

Preparation of this compound Solution: Accurately weigh a sample of this compound powder to prepare a solution of known concentration (e.g., 0.05 M) in deionized water.

-

Initial pH Adjustment: Add a known excess of standardized HCl to the this compound solution to ensure both amino groups are fully protonated (BTP-H₂²⁺). The initial pH should be well below pKa1 (e.g., pH < 4).

-

Titration Setup: Place the beaker containing the acidified this compound solution in the constant temperature bath set to 25.0 ± 0.1°C. Introduce the calibrated pH electrode and a stir bar.

-

Titration with NaOH: Begin titrating the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Collect data through both equivalence points, continuing until the pH is well above pKa2 (e.g., pH > 11).

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The curve will exhibit two distinct inflection points, corresponding to the equivalence points for the two proton dissociations.

-

The pKa values can be determined from the half-equivalence points. The pH at the point where half of the first equivalent of NaOH has been added corresponds to pKa1. The pH at the midpoint between the first and second equivalence points corresponds to pKa2.

-

Alternatively, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

Buffer Preparation Workflow

The preparation of a this compound buffer to a specific pH requires the titration of the free base with a strong acid, typically hydrochloric acid.

Caption: Workflow for preparing a this compound buffer.

Applications in Research and Development

The broad buffering range of this compound makes it a valuable tool in numerous applications where stable pH is critical:

-

Enzyme Assays: It is used to study enzyme kinetics, particularly for enzymes active in the neutral to slightly alkaline pH range, such as restriction enzymes.

-

Electrophoresis and Chromatography: this compound is employed as a buffer component in various separation techniques, including anion-exchange chromatography for viral vectors.

-

Polymerase Chain Reaction (PCR): It has been cited as a suitable buffer for maintaining pH stability in PCR reactions.

-

Protein Crystallization: Used in screening and optimization of conditions for the crystallization of macromolecules.

-

Cell Culture: Incorporated into media to provide a stable pH environment for cell growth.

References

An In-depth Technical Guide to 1,3-bis(tris(hydroxymethyl)methylamino)propane (Bis-Tris Propane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis(tris(hydroxymethyl)methylamino)propane, commonly known as Bis-Tris propane (BTP), is a versatile synthetic biological buffer.[1][2] It is a white to off-white crystalline powder that is soluble in water.[1] This compound is distinguished by its exceptionally wide buffering range, from pH 6.3 to 9.5, which is attributable to its two close pKa values (6.8 and 9.0 at 25°C).[3] This broad range makes it a nearly "universal" buffer suitable for a variety of applications in biochemistry, molecular biology, and pharmaceutical sciences where stable pH is critical. This compound is considered a non-zwitterionic buffer. Its utility extends to enhancing the stability and activity of enzymes like restriction enzymes, its use in polymerase chain reaction (PCR), and various chromatographic techniques.

Chemical Structure and Identification

The chemical structure of 1,3-bis(tris(hydroxymethyl)methylamino)propane consists of a propane backbone with two tris(hydroxymethyl)methylamino groups attached to its terminal carbons.

Molecular Formula: C₁₁H₂₆N₂O₆

IUPAC Name: 2,2′-[Propane-1,3-diylbis(azanediyl)]bis[2-(hydroxymethyl)propane-1,3-diol]

SMILES: OCC(CO)(CO)NCCCNC(CO)(CO)CO

Physicochemical and Technical Properties

The key properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value | Citations |

| CAS Number | 64431-96-5 | |

| Molecular Weight | 282.33 - 282.34 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 162 - 167 °C | |

| Boiling Point | 573.3 ± 50.0 °C (Predicted) | |

| Solubility | Soluble in water | |

| pKa₁ (at 25°C) | 6.8 | |

| pKa₂ (at 25°C) | 9.0 | |

| Useful pH Range | 6.3 - 9.5 | |

| pH (1% aqueous solution) | 10.4 - 11.0 | |

| Purity | ≥ 98.0% |

Synthesis of this compound

A common laboratory and industrial synthesis method for 1,3-bis(tris(hydroxymethyl)methylamino)propane involves the reaction of tris(hydroxymethyl)aminomethane (Tris) with 1,3-dibromopropane. The process generally includes a reaction under reflux in an ethanol solution, followed by acidification, alkalization, and recrystallization to yield the pure product.

Caption: Reaction pathway for the synthesis of this compound.

Applications in Research and Drug Development

This compound's wide buffering capacity makes it a valuable tool in numerous applications:

-

Enzyme Assays: It is used to study enzyme kinetics, such as the MgATPase activity of myosin and the restriction enzyme EcoRV, where maintaining a stable pH over a broad range is crucial. The buffer has been shown to enhance the stability and activity of restriction enzymes compared to traditional Tris buffers.

-

Polymerase Chain Reaction (PCR): this compound is cited as a suitable buffer for PCR, contributing to the fidelity of DNA polymerases.

-

Chromatography: It is employed as a buffering agent in separation techniques. For example, it has been used in anion-exchange chromatography to separate full and empty capsids of recombinant adeno-associated virus vectors. It is also used to create pH gradients for eluting antibodies in affinity chromatography.

-

Protein Crystallography: The buffer helps to stabilize the structure of proteins during crystallization experiments, promoting the growth of high-quality crystals. Its complex with β-xylosidase has been characterized by X-ray crystallography.

-

Pharmaceutical and Biotechnological Applications: Beyond its role as a buffer, it serves as a chemical intermediate in the synthesis of more complex molecules, such as in the formation of alkoxido-bridged tetranuclear Dy(iii) complexes.

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution, which can be diluted for various working buffer preparations.

Materials:

-

This compound powder (MW: 282.34 g/mol )

-

High-purity water (e.g., Milli-Q or deionized)

-

Concentrated Hydrochloric Acid (HCl) for pH adjustment

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Volumetric flask

Procedure:

-

Weigh out 282.34 g of this compound powder.

-

Add the powder to a beaker containing approximately 800 mL of high-purity water.

-

Dissolve the powder completely using a magnetic stir bar and stir plate.

-

Once dissolved, transfer the solution to a 1 L volumetric flask.

-

Slowly add concentrated HCl to the solution while monitoring the pH to reach the desired value (e.g., pH 7.0). Caution: The addition of acid is an exothermic process.

-

Once the target pH is reached, add high-purity water to bring the final volume to 1 L.

-

The solution can be filter-sterilized and stored at 2-8°C for several months. Solutions can also be autoclaved.

General Workflow for Buffer Application in Anion-Exchange Chromatography

The following diagram illustrates a typical workflow where this compound is used as a buffering agent in an anion-exchange chromatography experiment for protein or viral vector purification.

References

Bis-tris Propane (CAS 64431-96-5): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: An Overview of Bis-tris Propane

This compound, with the CAS number 64431-96-5, is a versatile and highly effective biological buffer.[1][2] Its chemical name is 1,3-bis(tris(hydroxymethyl)methylamino)propane.[1][3][4] This synthetic, water-soluble compound is prized for its wide buffering range and minimal interference in many biological reactions, making it a valuable tool in biochemistry, molecular biology, and pharmaceutical development.

Structurally, this compound is a symmetrical molecule featuring two tertiary amine groups separated by a propane linker, with each amine being substituted with three hydroxymethyl groups. This structure contributes to its buffering capacity across a broad pH range. It is typically supplied as a white crystalline powder.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental design. Key quantitative data are summarized in the table below.

| Property | Value | References |

| CAS Number | 64431-96-5 | |

| Molecular Formula | C₁₁H₂₆N₂O₆ | |

| Molecular Weight | 282.33 g/mol | |

| Appearance | White crystalline powder | |

| pKa₁ at 25°C | 6.8 | |

| pKa₂ at 25°C | 9.0 | |

| Useful pH Range | 6.3 - 9.5 | |

| Melting Point | 164-165 °C | |

| Solubility in Water | Soluble | |

| ΔpKa/°C | -0.031 |

Stability and Storage:

This compound is stable for years when stored as a dry powder at room temperature. Aqueous stock solutions are also stable and can be autoclaved. For long-term storage, stock solutions should be kept at 2-8°C, where they are stable for months.

Key Applications and Experimental Protocols

This compound's broad buffering range and low reactivity make it suitable for a wide array of applications in research and development.

Biochemical and Enzymatic Assays

The ability of this compound to maintain a stable pH between 6.3 and 9.5 makes it an excellent choice for a variety of enzymatic assays. It is particularly advantageous over Tris buffer in the lower end of this range (pH 6-7), where Tris has poor buffering capacity. This property is crucial for enhancing the stability and activity of enzymes such as restriction endonucleases.

Experimental Protocol: General Restriction Enzyme Digestion

While specific conditions vary by enzyme, a general protocol using a this compound buffer can be outlined as follows:

-

Prepare a 10X reaction buffer stock solution:

-

This compound (pH adjusted to the desired value between 6.5 and 8.5 with HCl)

-

MgCl₂

-

NaCl or KCl

-

Dithiothreitol (DTT) or 2-mercaptoethanol (optional, for enzymes requiring reducing conditions)

-

-

Set up the digestion reaction on ice:

-

Nuclease-free water

-

10X this compound reaction buffer

-

DNA substrate

-

Restriction enzyme (added last)

-

-

Incubate the reaction at the optimal temperature for the specific enzyme (typically 37°C) for 1-2 hours.

-

Terminate the reaction by heat inactivation (if applicable) or by adding a stop solution containing EDTA.

Polymerase Chain Reaction (PCR)

This compound has been cited as a suitable buffer for PCR, contributing to the fidelity of DNA polymerases by maintaining a stable pH throughout the thermal cycling process.

Experimental Protocol: Conceptual PCR Setup with this compound

A standard PCR reaction mixture using this compound as the primary buffering agent would conceptually include:

-

Prepare a PCR master mix:

-

Nuclease-free water

-

10X PCR buffer containing this compound (pH 8.0-9.0), KCl, and (NH₄)₂SO₄

-

MgCl₂ solution (for optimization)

-

dNTP mix

-

Forward and reverse primers

-

Taq DNA polymerase or a high-fidelity polymerase

-

-

Add template DNA to individual PCR tubes.

-

Aliquot the master mix into the PCR tubes.

-

Perform thermal cycling according to the specific requirements of the primers and template DNA.

Protein Purification and Chromatography

This compound is employed in various protein purification techniques, including anion-exchange chromatography. Its use can influence the purity and recovery of the target protein. For instance, in hydrophobic anion exchange chromatography, a this compound buffer has been shown to offer high impurity clearance compared to a sodium phosphate buffer.

Experimental Protocol: Anion-Exchange Chromatography

-

Equilibrate the anion-exchange column with a low-salt starting buffer containing this compound at a pH where the target protein is negatively charged and will bind to the resin (e.g., 20 mM this compound, pH 8.5).

-

Load the protein sample onto the column.

-

Wash the column with the starting buffer to remove unbound contaminants.

-

Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer) or by decreasing the pH.

-

Collect fractions and analyze for the presence of the target protein.

References

Zwitterionic Buffers in Biochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biochemical and pharmaceutical research, maintaining precise and stable pH conditions is paramount for experimental success and reproducibility. Zwitterionic buffers, often referred to as "Good's buffers," have become indispensable tools for their ability to provide robust pH control within the physiological range, coupled with their minimal interference with biological components. This technical guide provides a comprehensive overview of the core principles of zwitterionic buffers, their quantitative properties, detailed experimental protocols for their application, and logical workflows to aid in their selection and use.

Core Concepts of Zwitterionic Buffers

Zwitterionic buffers are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge at their isoelectric point. This unique structure confers several advantageous properties for biochemical and drug development applications:

-

pKa Values in the Physiological Range: Most zwitterionic buffers have pKa values between 6.0 and 8.0, making them highly effective at maintaining pH in the range where most biological reactions occur.[1]

-

High Water Solubility: Their ionic nature leads to excellent solubility in aqueous solutions, simplifying the preparation of concentrated stock solutions.[1]

-

Membrane Impermeability: The zwitterionic character hinders their passage through biological membranes, which prevents interference with intracellular processes.[1]

-

Minimal Metal Ion Binding: Many zwitterionic buffers exhibit a low affinity for metal ions. This is crucial for studying metalloproteins or enzymatic reactions that are sensitive to metal chelation.[1]

-

Reduced Temperature Dependence of pKa: Compared to some traditional buffers like Tris, many zwitterionic buffers show a smaller change in pKa with fluctuations in temperature, enhancing experimental consistency.[1]

-

Chemical and Enzymatic Stability: Their structures are generally not recognized as substrates by common enzymes, ensuring their stability throughout an experiment.

Quantitative Data of Common Zwitterionic Buffers

The selection of an appropriate buffer is a critical step in experimental design. The following table summarizes key quantitative data for a range of commonly used zwitterionic buffers to facilitate this process.

| Buffer | Molecular Weight ( g/mol ) | pKa at 25°C | ΔpKa/°C | Useful pH Range |

| MES | 195.24 | 6.15 | -0.011 | 5.5 - 6.7 |

| PIPES | 302.37 | 6.76 | -0.0085 | 6.1 - 7.5 |

| ACES | 182.17 | 6.78 | -0.020 | 6.1 - 7.5 |

| BES | 213.25 | 7.09 | -0.016 | 6.4 - 7.8 |

| MOPS | 209.26 | 7.20 | -0.015 | 6.5 - 7.9 |

| HEPES | 238.31 | 7.48 | -0.014 | 6.8 - 8.2 |

| TES | 229.20 | 7.40 | -0.020 | 6.8 - 8.2 |

| Bicine | 163.17 | 8.26 | -0.018 | 7.6 - 9.0 |

| Tricine | 179.17 | 8.05 | -0.021 | 7.4 - 8.8 |

| CAPS | 221.32 | 10.40 | +0.003 | 9.7 - 11.1 |

Note: Data compiled from various sources. The exact pKa can vary slightly with concentration and temperature.

Experimental Protocols

General Preparation of a 1 M Zwitterionic Buffer Stock Solution

-

Weighing: Accurately weigh out the required amount of the zwitterionic buffer (in its free acid form) to prepare a 1 M solution.

-

Dissolving: Add the buffer powder to a beaker containing deionized water equivalent to approximately 80% of the final desired volume. Stir with a magnetic stirrer until the powder is fully dissolved. Note that some buffers, like PIPES free acid, have low solubility in water and will require the addition of a base to dissolve.

-

pH Adjustment: While continuously monitoring with a calibrated pH meter, slowly add a concentrated solution of a strong base (e.g., 10 N NaOH or KOH) to adjust the pH to the desired value.

-

Final Volume Adjustment: Once the target pH is reached, transfer the solution to a graduated cylinder and add deionized water to reach the final volume.

-

Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 µm filter. Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

Protocol 1: Use of HEPES in Mammalian Cell Culture

HEPES is widely used in cell culture media to provide additional buffering capacity, especially when cells are manipulated outside of a CO₂ incubator.

Materials:

-

HEPES powder

-

Basal cell culture medium (powdered or 1x liquid)

-

Cell culture grade water

-

1 N NaOH for pH adjustment

-

0.22 µm sterile filter

Procedure for Supplementing Liquid Medium:

-

Aseptically add a sterile 1 M HEPES stock solution to the complete cell culture medium to achieve a final concentration of 10-25 mM. For example, to make 500 mL of medium with 25 mM HEPES, add 12.5 mL of the 1 M stock solution.

-

Gently mix the medium thoroughly.

-

Verify the pH of the final medium and adjust to the desired physiological range (typically 7.2-7.4) if necessary, using sterile 1 N NaOH or HCl.

Procedure for Preparing Medium from Powder:

-

Dissolve the powdered basal medium in 90% of the final volume of cell culture grade water.

-

Add HEPES powder to the desired final concentration (e.g., 2.38 g/L for 10 mM).

-

Stir until all components are dissolved.

-

Adjust the pH to the desired value using 1 N NaOH.

-

Add cell culture grade water to the final volume.

-

Sterilize the medium by passing it through a 0.22 µm filter.

Protocol 2: Use of CAPS Buffer for Western Blotting

CAPS buffer is particularly useful for the transfer of high molecular weight proteins (>20 kDa) and for proteins intended for N-terminal sequencing due to its high pH and lack of glycine.

Materials:

-

CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid)

-

Methanol

-

Deionized water

-

NaOH for pH adjustment

Preparation of 10x CAPS Transfer Buffer (100 mM CAPS, pH 11.0):

-

Dissolve 22.13 g of CAPS in 800 mL of deionized water.

-

Adjust the pH to 11.0 with 10 N NaOH.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

Preparation of 1x CAPS Transfer Buffer (10 mM CAPS, 10% Methanol, pH 11.0):

-

To prepare 1 L of 1x transfer buffer, combine:

-

100 mL of 10x CAPS Transfer Buffer (pH 11.0)

-

100 mL of Methanol

-

800 mL of deionized water

-

-

Mix well and cool to 4°C before use.

Western Blot Transfer Procedure (Semi-Dry):

-

Equilibrate the polyacrylamide gel in 1x CAPS transfer buffer for 10-15 minutes after electrophoresis.

-

Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in 1x CAPS transfer buffer for at least 5 minutes. Nitrocellulose membranes should be directly equilibrated in the transfer buffer.

-

Soak filter papers in 1x CAPS transfer buffer.

-

Assemble the transfer stack in a semi-dry blotting apparatus.

-

Perform the electrophoretic transfer according to the manufacturer's instructions (e.g., constant current of 1-2 mA/cm² of the gel area for 30-60 minutes).

Protocol 3: Use of PIPES Buffer in Protein Purification (Cation-Exchange Chromatography)

PIPES is a suitable buffer for cation-exchange chromatography when a pH below 7.0 is needed to maintain a protein's net positive charge. Its low metal ion binding capacity is also advantageous.

Materials:

-

PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid))

-

NaCl

-

NaOH for pH adjustment

-

Cation-exchange chromatography column and system

Buffer Preparation:

-

Binding Buffer (Buffer A): 20 mM PIPES, pH 6.8

-

Elution Buffer (Buffer B): 20 mM PIPES, pH 6.8, 1 M NaCl

-

Prepare a 1 M PIPES stock solution (pH 6.8): Dissolve 302.37 g of PIPES free acid in ~800 mL of deionized water. The PIPES will not fully dissolve. Slowly add 5 M NaOH while stirring until the PIPES dissolves and the pH reaches 6.8. Adjust the final volume to 1 L with deionized water. Filter and store at 4°C.

-

Prepare Working Buffers: Dilute the 1 M PIPES stock solution to 20 mM to make Buffer A. For Buffer B, dilute the stock solution to 20 mM and add NaCl to a final concentration of 1 M.

Chromatography Procedure:

-

Equilibrate the cation-exchange column with 5-10 column volumes of Binding Buffer (Buffer A).

-

Load the protein sample, which has been dialyzed against Binding Buffer.

-

Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

-

Elute the bound protein using a linear gradient of 0-100% Elution Buffer (Buffer B) over 10-20 column volumes.

-

Collect fractions and analyze for the presence of the target protein using SDS-PAGE or a protein assay.

Visualizing Workflows with Zwitterionic Buffers

Buffer Selection Workflow

The choice of a zwitterionic buffer is a critical decision in experimental design. The following diagram illustrates a logical workflow for selecting an appropriate buffer.

References

The Solubility of Bis-Tris Propane in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Bis-tris propane (1,3-bis(tris(hydroxymethyl)methylamino)propane) in water. A widely used buffering agent in biochemistry and molecular biology, understanding its solubility characteristics is crucial for accurate and reproducible experimental design. This document outlines quantitative solubility data, factors influencing solubility, and a general protocol for preparing aqueous solutions.

Core Properties of this compound

This compound is a white crystalline powder known for its wide buffering range, from approximately pH 6 to 9.5, which is attributed to its two close pKa values (pKa1 = 6.8 and pKa2 = 9.0 at 25°C)[1][2][3]. This makes it a versatile buffer for a variety of biological experiments[3][4].

Quantitative Solubility Data

The solubility of this compound in water is high, though reported values can vary. For practical laboratory applications, it is considered readily soluble. The following table summarizes the available quantitative data.

| Solubility Value | Molar Concentration (approx.) | Source |

| 15 g in 35 mL | ~1.5 M | |

| 428 mg/mL | ~1.5 M | |

| 100 mg/mL | ~0.35 M | |

| 30% (w/w) | Not specified | |

| 1 M | 1 M |

Note: The molecular weight of this compound is 282.33 g/mol .

Factors Influencing Solubility

The solubility of this compound in aqueous solutions is primarily influenced by temperature and pH.

Temperature

pH

As a buffer with two pKa values, the pH of the solution will significantly impact the charge state of the this compound molecule and thus its interaction with water. The useful buffering range is between pH 6.3 and 9.5. Within this range, this compound exists as a mixture of protonated and deprotonated species. Extreme pH values outside this range may affect its solubility, although it is generally soluble across its useful buffering range. The pH of a 1 M solution in water is typically between 10 and 12 at room temperature.

The following diagram illustrates the key factors affecting the solubility of this compound.

Experimental Protocol: Preparation of a this compound Buffer Solution

This section provides a general methodology for the preparation of a this compound buffer solution.

Materials:

-

This compound powder

-

Deionized or distilled water

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask

-

Beaker

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder based on the target concentration and final volume.

-

Dissolving: Add the powder to a beaker containing approximately 80% of the final volume of deionized water. Stir the solution using a magnetic stirrer until the powder is completely dissolved. A clear, colorless solution should be obtained.

-

pH Adjustment: While continuously stirring, slowly add HCl or NaOH to titrate the solution to the desired pH. Monitor the pH using a calibrated pH meter.

-

Final Volume Adjustment: Once the target pH is reached, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to reach the final desired volume.

-

Sterilization (Optional): If required for the application, the buffer solution can be sterilized by autoclaving or by filtration through a 0.22 µm filter. Solutions are expected to be stable to autoclaving.

-

Storage: Store the prepared buffer solution at 2-8°C, where it should be stable for months.

The following diagram outlines the general workflow for preparing a this compound buffer solution.

References

Temperature Dependence of Bis-Tris Propane pH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-Tris propane (BTP) is a versatile biological buffer with a wide buffering range, making it a valuable tool in various biochemical and pharmaceutical applications. However, like many amine-based buffers, the pH of this compound solutions is sensitive to temperature fluctuations. Understanding and accounting for this temperature dependence is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This technical guide provides a comprehensive overview of the temperature-dependent pH behavior of this compound, including its thermodynamic properties, calculated pH values at various temperatures, and detailed protocols for preparing and validating temperature-corrected BTP buffer solutions.

Introduction to this compound and its Temperature Sensitivity

1,3-Bis(tris(hydroxymethyl)methylamino)propane, commonly known as this compound or BTP, is a zwitterionic buffer effective over a broad pH range of approximately 6.3 to 9.5.[1][2] This wide range is a consequence of its two close pKa values, making it suitable for a variety of applications, including enzyme assays, protein crystallization, and electrophoresis.[2]

Thermodynamic Properties and pH Prediction

The temperature dependence of a buffer's pKa is rooted in its thermodynamic properties, specifically the enthalpy of ionization (ΔH°) and the change in heat capacity of ionization (ΔCp°). For this compound, these values have been experimentally determined and are crucial for accurately predicting pKa at temperatures other than the standard 25°C (298.15 K).

The relationship between pKa and temperature can be described by the van't Hoff equation. By utilizing the thermodynamic data presented in Table 1, it is possible to calculate the pKa of this compound at various temperatures.

Table 1: Thermodynamic Properties of this compound Ionization at 25°C

| Ionization Reaction | pKa at 25°C | ΔH° (kJ/mol) | ΔCp° (J/K·mol) |

| H₂L²⁺ ⇌ H⁺ + HL⁺ | 6.84 | 28.4 | N/A |

| HL⁺ ⇌ H⁺ + L | 9.10 | 26.34 | N/A |

| Data from the Handbook of Chemistry and Physics. |

Based on these thermodynamic parameters, the pKa values and the corresponding pH of a 50 mM this compound buffer solution at different temperatures have been calculated and are presented in Table 2. These calculated values provide a valuable reference for researchers preparing BTP buffers for use at non-ambient temperatures.

Table 2: Calculated pKa and Estimated pH of this compound Buffer at Various Temperatures

| Temperature (°C) | Calculated pKa₁ | Estimated pH (around pKa₁) | Calculated pKa₂ | Estimated pH (around pKa₂) |

| 4 | 7.49 | 7.49 | 9.75 | 9.75 |

| 20 | 6.99 | 6.99 | 9.25 | 9.25 |

| 25 | 6.84 | 6.84 | 9.10 | 9.10 |

| 37 | 6.47 | 6.47 | 8.73 | 8.73 |

| 50 | 6.07 | 6.07 | 8.33 | 8.33 |

| Calculations are based on the van't Hoff equation and the thermodynamic data from Table 1. The estimated pH assumes an equimolar concentration of the acidic and basic forms of the buffer. |

Experimental Protocols

Accurate preparation and validation of buffer pH at the experimental temperature are paramount. The following sections detail the necessary procedures.

Preparation of a this compound Stock Solution (1 M)

Materials:

-

This compound (M.W. 282.34 g/mol )

-

High-purity, deionized water

-

Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) for pH adjustment

-

Calibrated pH meter with a temperature probe

-

Stir plate and stir bar

-

Volumetric flask (e.g., 1 L)

Procedure:

-

Weigh out 282.34 g of this compound.

-

Add the this compound to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a stir plate and add a stir bar to facilitate dissolution.

-

Once fully dissolved, transfer the solution to a 1 L volumetric flask.

-

Bring the final volume to 1 L with deionized water. This stock solution will be alkaline.

Protocol for Preparing a Temperature-Corrected Working Buffer (e.g., 50 mM, pH 7.5 at 37°C)

Materials:

-

1 M this compound stock solution

-

Deionized water

-

Calibrated pH meter with an Automatic Temperature Compensation (ATC) probe

-

Water bath or incubator set to the desired experimental temperature (37°C in this example)

-

Beaker, graduated cylinders, and a magnetic stir plate

Procedure:

-

Calculate the required volume of the 1 M stock solution. For 1 L of 50 mM buffer, this is 50 mL.

-

In a beaker, add 50 mL of the 1 M this compound stock solution to approximately 900 mL of deionized water.

-

Place the beaker in the 37°C water bath or incubator and allow the solution to equilibrate to this temperature. Place the ATC probe of the pH meter into the solution.

-

Calibrate the pH meter at 37°C using standard pH buffers that have also been equilibrated at 37°C.

-

Immerse the calibrated pH electrode in the this compound solution at 37°C.

-

While stirring, slowly add concentrated HCl to titrate the solution to the desired pH of 7.5.

-

Once the target pH is stable, transfer the solution to a 1 L volumetric flask and bring it to the final volume with deionized water that has been pre-warmed to 37°C.

-

Verify the final pH of the solution at 37°C.

Experimental Determination of the Temperature Coefficient (ΔpKa/ΔT)

For precise determination of the temperature coefficient for a specific buffer preparation, the following protocol can be employed.

Materials:

-

Prepared this compound buffer of the desired concentration and approximate pH.

-

Calibrated pH meter with an ATC probe.

-

A temperature-controlled water bath with a wide temperature range (e.g., 4°C to 50°C).

-

Digital thermometer for independent temperature verification.

Procedure:

-

Place the beaker containing the this compound buffer in the water bath.

-

Allow the buffer to equilibrate at the starting temperature (e.g., 4°C).

-

Calibrate the pH meter at this temperature using standard buffers.

-

Measure and record the pH of the this compound buffer and the exact temperature.

-

Increase the temperature of the water bath in increments (e.g., 5°C or 10°C).

-

At each temperature increment, allow the buffer to fully equilibrate, then recalibrate the pH meter and measure and record the pH and temperature.

-

Repeat this process over the desired temperature range.

-

Plot the measured pH values against the corresponding temperatures.

-

The slope of the resulting line will approximate the ΔpH/ΔT for that specific buffer solution.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts and workflows related to the temperature dependence of this compound pH.

References

An In-Depth Technical Guide to the Core Properties of Bis-tris Propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-tris propane, systematically named 1,3-bis[tris(hydroxymethyl)methylamino]propane, is a zwitterionic buffering agent widely employed in the fields of biochemistry, molecular biology, and pharmaceutical development.[1][2] Its utility stems from a broad and effective buffering range, typically between pH 6 and 9.5, which is attributed to its two close pKa values.[1][3] This characteristic makes it an ideal buffer for a variety of applications, including polymerase chain reaction (PCR), enzyme assays, protein crystallization, and cell culture, where maintaining a stable pH environment is critical.[4]

Core Chemical Properties

The fundamental molecular attributes of this compound are detailed below. This information is crucial for accurate preparation of solutions and for stoichiometric calculations in experimental designs.

Data Presentation

The quantitative data for this compound's molecular formula and weight are summarized in the following table for straightforward reference and comparison.

| Identifier | Value |

| Chemical Formula | C₁₁H₂₆N₂O₆ |

| Molecular Weight | 282.33 g/mol |

| 282.34 g/mol | |

| 282.3 g/mol |

Logical Relationships

To visually represent the connection between the compound's common name and its essential chemical data, the following diagram has been generated.

Experimental Protocols

The effective implementation of this compound in a laboratory setting is contingent upon the specific experimental requirements. While detailed protocols are beyond the scope of this guide, the following general considerations are pertinent:

-

Buffer Preparation: To prepare a this compound buffer solution, the solid material is dissolved in deionized water to the desired concentration. The pH is then adjusted using a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the target value within its buffering range (pH 6-9.5).

-

Use in PCR: this compound has been cited as a suitable buffer for polymerase chain reaction. Its inclusion can enhance the fidelity of DNA polymerases.

-

Enzyme Kinetics: In studies of enzyme kinetics, such as with EcoRV, the choice of buffer can significantly impact enzyme activity. This compound provides a stable pH environment for such assays.

For specific, validated protocols, researchers are encouraged to consult peer-reviewed scientific literature relevant to their particular application.

References

The Genesis of Stability: A Technical Guide to the Discovery and Development of Good's Buffers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and pharmaceutical development, the control of pH is not merely a technicality but a cornerstone of experimental validity and success. The development of Good's buffers in the mid-20th century marked a paradigm shift, providing researchers with a set of reliable tools to maintain physiological pH conditions in vitro. This technical guide delves into the core principles behind the discovery of these zwitterionic buffers, their fundamental properties, and the experimental methodologies for their application and characterization, providing a comprehensive resource for professionals in the life sciences.

The Pre-Good's Buffer Era: A Quest for Inertness

Prior to the seminal work of Dr. Norman E. Good and his colleagues, researchers were often limited to using buffers that were far from ideal for biological systems.[1][2] Many commonly used buffers, such as phosphate and Tris, exhibited significant drawbacks. Phosphate buffers, for instance, can precipitate with polyvalent cations and participate in or inhibit enzymatic reactions.[3] Tris, a primary amine, can be reactive and its pKa is highly sensitive to temperature changes.[4][5] These limitations often led to experimental artifacts and a lack of reproducibility.

Good recognized the critical need for a new class of buffering agents that were biochemically inert. His team embarked on a systematic search for compounds that would meet a stringent set of criteria designed to minimize interference with biological processes.

The Selection Criteria: A Blueprint for an Ideal Biological Buffer

The success of Good's buffers lies in the thoughtful and rigorous selection criteria established by their developers. These criteria, first outlined in their 1966 publication in Biochemistry, remain the benchmark for assessing the suitability of a buffer for biological applications.

A logical workflow for selecting an appropriate Good's buffer based on these criteria is illustrated below:

References

The Pivotal Role of Bis-Tris Propane in Maintaining Physiological pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and drug development, maintaining a stable physiological pH is paramount to experimental success. The integrity of cellular components, the kinetics of enzymatic reactions, and the stability of therapeutic proteins are all exquisitely sensitive to fluctuations in hydrogen ion concentration. Among the arsenal of buffering agents available to the modern scientist, Bis-Tris propane (1,3-bis(tris(hydroxymethyl)methylamino)propane) has emerged as a versatile and reliable tool for controlling pH across a broad and physiologically relevant range. This technical guide provides an in-depth exploration of the core properties of this compound, its applications, and detailed protocols for its use in key experimental settings.

Core Properties of this compound

This compound is a zwitterionic buffer characterized by its wide effective buffering range, spanning from approximately pH 6.3 to 9.5.[1][2] This broad range is a direct consequence of its two close pKa values, pKa1 of 6.8 and pKa2 of 9.0 at 25°C.[2][3] This unique property makes it an adaptable buffer for a variety of biological systems and experimental conditions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₆N₂O₆ | |

| Molecular Weight | 282.34 g/mol | |

| pKa1 (25°C) | 6.8 | |

| pKa2 (25°C) | 9.0 | |

| Buffering Range | pH 6.3 - 9.5 | |

| ΔpKa/°C | -0.031 | |

| Appearance | White crystalline powder | |

| Solubility | Highly soluble in water |

Temperature Dependence of pKa

The pH of a buffer solution is sensitive to changes in temperature. The temperature coefficient (ΔpKa/°C) of a buffer describes the change in its pKa for every one-degree Celsius change in temperature. For this compound, this value is -0.031, indicating a decrease in pKa with increasing temperature. This is a crucial consideration for experiments conducted at temperatures other than 25°C. Table 2 provides the calculated pKa values for this compound at various physiologically relevant temperatures.

| Temperature (°C) | Calculated pKa1 | Calculated pKa2 |

| 4 | 7.451 | 9.651 |

| 25 | 6.8 | 9.0 |

| 37 | 6.428 | 8.628 |

Calculations are based on the ΔpKa/°C of -0.031 and the pKa values at 25°C.

Interaction with Metal Ions

It is important for researchers to be aware that this compound can interact with and form complexes with various metal ions. This is a critical consideration in experiments where metal ions act as cofactors for enzymes or are otherwise essential for the biological process under investigation. The stability of these complexes can influence the availability of free metal ions in the solution. Table 3 summarizes the stability constants (log β) for complexes of this compound with several divalent cations.

| Metal Ion | Complex Species | log β | Reference(s) |

| Co(II) | ML | 4.57 ± 0.02 | |

| ML₂ | 8.76 ± 0.02 | ||

| ML₂H₋₁ | 0.17 ± 0.03 | ||

| ML₂H₋₂ | -8.73 ± 0.03 | ||

| Ni(II) | NiL | 7.13 ± 0.02 | |

| NiLH₋₁ | -1.32 ± 0.04 | ||

| NiLH₋₂ | -10.81 ± 0.05 | ||

| Zn(II) | ML | 4.99 ± 0.02 | |

| ML₂ | 9.18 ± 0.03 | ||

| ML₂H₋₁ | 1.01 ± 0.03 | ||

| ML₂H₋₂ | -7.91 ± 0.04 |

M represents the metal ion and L represents the this compound ligand.

Applications in Research and Drug Development

The broad buffering range and favorable chemical properties of this compound make it a valuable tool in a multitude of applications within the life sciences.

Enzyme Kinetics

Maintaining a stable pH is critical for the accurate determination of enzyme kinetic parameters. This compound is frequently employed in enzyme assays due to its ability to buffer effectively across a wide pH range, allowing for the investigation of pH-dependent enzyme activity.

Protein Crystallization

The formation of high-quality protein crystals for X-ray crystallography is highly dependent on precise pH control. This compound is a common component of crystallization screens and optimization experiments, where its wide buffering range allows for the systematic exploration of pH as a crystallization parameter.

Electrophoresis

This compound is also utilized as a buffer component in various electrophoretic techniques for the separation of proteins and nucleic acids. Its buffering capacity helps to maintain a stable pH in the running buffer and gel, ensuring reproducible and high-resolution separation.

Molecular Biology

In molecular biology, this compound is used in applications such as restriction enzyme digests and polymerase chain reactions (PCR). It has been shown to enhance the stability and activity of restriction enzymes. In PCR, it can contribute to the fidelity of the reaction by maintaining a stable pH.

Anion-Exchange Chromatography

This compound is also a suitable buffer for anion-exchange chromatography, a technique used for the purification of biomolecules based on charge. Its use can influence the binding and elution of target molecules from the chromatography resin.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of this compound buffer in key experimental applications.

Preparation of a 1 M this compound Stock Solution

Materials:

-

This compound (MW: 282.34 g/mol )

-

High-purity deionized water (dH₂O)

-

Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) for pH adjustment

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Volumetric flask (e.g., 1 L)

-

Sterile filtration unit (0.22 µm filter)

Procedure:

-

Weigh out 282.34 g of this compound powder for a 1 L solution.

-

Add the powder to a beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a stir plate and add a magnetic stir bar to facilitate dissolution.

-

Once the powder is completely dissolved, place the beaker in a water bath to maintain a constant temperature (e.g., 25°C) during pH measurement.

-

Immerse the calibrated pH electrode into the solution.

-

Slowly add concentrated HCl or NaOH dropwise to the solution while continuously stirring and monitoring the pH. Adjust the pH to the desired value.

-

Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to the 1 L mark.

-

Invert the flask several times to ensure thorough mixing.

-

For sterile applications, filter the solution through a 0.22 µm sterile filtration unit.

-

Store the stock solution at 4°C.

Protocol for a Generic Enzyme Kinetics Assay

Materials:

-

1 M this compound stock solution, pH adjusted to the optimal pH for the enzyme of interest.

-

Enzyme stock solution.

-

Substrate stock solution.

-

High-purity dH₂O.

-

Spectrophotometer or other appropriate detection instrument.

-

Temperature-controlled cuvette holder or water bath.

Procedure:

-

Prepare the Assay Buffer: Dilute the 1 M this compound stock solution to the desired final concentration (typically 50-100 mM) with dH₂O. Ensure the pH is verified at the experimental temperature.

-

Prepare the Reaction Mixture: In a microcentrifuge tube or the well of a microplate, combine the assay buffer and the substrate to the desired final concentrations. The final volume will depend on the cuvette or plate reader specifications.

-

Equilibrate Temperature: Incubate the reaction mixture and the enzyme solution separately at the desired reaction temperature for 5-10 minutes.

-

Initiate the Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction. Mix gently by pipetting.

-

Measure Activity: Immediately place the reaction vessel in the spectrophotometer and begin recording the change in absorbance over time at the appropriate wavelength. For endpoint assays, incubate the reaction for a specific time and then stop the reaction before measuring the product formation.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve. Perform measurements at varying substrate concentrations to determine kinetic parameters such as Km and Vmax.

Protocol for Protein Crystallization (Hanging Drop Vapor Diffusion)

Materials:

-

Purified and concentrated protein solution.

-

Crystallization screen containing various precipitants, salts, and buffers, including conditions with this compound at different pH values.

-

Crystallization plates (e.g., 24-well or 96-well).

-

Siliconized glass cover slips.

-

Sealing grease or tape.

-

Microscope for crystal visualization.

Procedure:

-

Prepare the Reservoir Solution: Pipette 500 µL to 1 mL of the crystallization screen solution (containing this compound) into the reservoir of the crystallization plate well.

-

Prepare the Drop: On a siliconized cover slip, mix a small volume of the protein solution (e.g., 1 µL) with an equal volume of the reservoir solution (1 µL).

-

Seal the Well: Invert the cover slip and place it over the reservoir, sealing it with grease or tape to create a closed system.

-

Incubate: Store the crystallization plate in a temperature-controlled environment (e.g., 4°C or 20°C) free from vibrations.

-

Monitor for Crystal Growth: Regularly inspect the drops under a microscope over several days to weeks for the appearance of protein crystals.

-

Optimization: If initial crystals are obtained in a this compound-containing condition, further optimization can be performed by systematically varying the pH of the this compound buffer, as well as the concentrations of the protein and precipitant.

Visualizing Experimental Workflows

The following section provides a visual representation of a typical experimental workflow for an enzyme kinetics study, highlighting the role of this compound.

References

Bis-Tris Propane: A Comprehensive Technical Guide for Molecular Biology Researchers

An in-depth examination of the versatile buffering agent, its applications, and best practices for its use in the modern molecular biology laboratory.

In the landscape of molecular biology research, the precise control of pH is paramount to experimental success. The choice of buffering agent can significantly impact the stability and activity of macromolecules, influencing the outcome of sensitive assays. Bis-Tris Propane (BTP), a zwitterionic buffer, has emerged as a highly versatile and valuable tool for researchers. This technical guide provides a detailed overview of this compound, its fundamental properties, and its applications in key molecular biology techniques, offering a valuable resource for scientists and drug development professionals.

Core Properties of this compound

This compound, chemically known as 1,3-bis(tris(hydroxymethyl)methylamino)propane, is a white crystalline powder readily soluble in water.[1] Its utility as a buffer stems from its two pKa values, which are close in value, affording it an exceptionally wide buffering range.[1][2] This characteristic makes it a superior choice for a variety of applications where maintaining a stable pH over a broad range is critical.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₆N₂O₆ | [1] |

| Molecular Weight | 282.337 g/mol | [1] |

| pKa₁ at 25°C | 6.8 | |

| pKa₂ at 25°C | 9.0 | |

| Buffering Range | pH 6.3 - 9.5 | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water |

Advantages Over Traditional Buffers

This compound offers several advantages over more traditional buffers, such as Tris (tris(hydroxymethyl)aminomethane). Tris has a pKa of approximately 8.1 at 25°C, which means its buffering capacity diminishes significantly below pH 7.5. In contrast, the dual pKa values of this compound provide robust buffering capacity across a much wider pH spectrum, including the slightly acidic to neutral range that is often optimal for many biological reactions. This makes this compound a more suitable choice for experiments requiring stable pH conditions between 6.3 and 9.5.

Key Applications in Molecular Biology

The unique properties of this compound lend themselves to a variety of applications in molecular biology, from nucleic acid analysis to protein purification and characterization.

Gel Electrophoresis

This compound is an excellent buffer for polyacrylamide gel electrophoresis (PAGE), particularly for the separation of proteins under native conditions (Native-PAGE). Its ability to maintain a near-neutral pH during electrophoresis helps preserve the native structure and activity of proteins, allowing for the analysis of protein complexes and isoforms.

References

The Ultimate Guide to Biological Buffers for Protein Research

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein research, maintaining a stable and optimal environment is paramount to preserving the structure, function, and activity of these complex biomolecules. Biological buffers are the unsung heroes in this endeavor, providing the critical pH control necessary for successful experimentation. This in-depth technical guide serves as a comprehensive resource for understanding and utilizing biological buffers in protein research, from fundamental principles to practical applications and advanced troubleshooting.

The Fundamental Role of Buffers in Protein Stability

Proteins are exquisitely sensitive to their chemical environment, and even minor fluctuations in pH can lead to significant consequences, including denaturation, aggregation, and loss of function.[1][2] Buffers are aqueous systems that resist changes in pH upon the addition of small amounts of acid or base.[3] This buffering capacity is essential in protein research for:

-

Maintaining Protein Structure and Function: The three-dimensional structure of a protein, which is critical for its biological activity, is stabilized by a complex network of interactions that are highly dependent on pH.[4]

-

Ensuring Reproducibility: By maintaining a constant pH, buffers ensure that experimental conditions are consistent, leading to more reliable and reproducible results.

-

Optimizing Enzyme Activity: Enzymes, a class of proteins that catalyze biochemical reactions, have optimal pH ranges for their activity. Using a buffer at the correct pH is crucial for accurate enzyme kinetics studies.[4]

-

Facilitating Protein Purification: Various protein purification techniques, such as ion-exchange chromatography, rely on the precise control of pH to modulate the charge of the protein and the chromatography resin.

The mechanism of buffering is based on the equilibrium between a weak acid (proton donor) and its conjugate base (proton acceptor). This equilibrium is described by the Henderson-Hasselbalch equation , which is a cornerstone of buffer chemistry.

The Henderson-Hasselbalch Equation: A Quantitative Relationship

The Henderson-Hasselbalch equation provides a mathematical framework for understanding and preparing buffer solutions. It relates the pH of a buffer to the pKa of the weak acid and the ratio of the concentrations of the conjugate base ([A⁻]) to the weak acid ([HA]).

pH = pKa + log ([A⁻] / [HA])

This equation highlights a critical principle: when the concentrations of the weak acid and its conjugate base are equal ([A⁻]/[HA] = 1), the pH of the buffer is equal to the pKa of the weak acid. This is the point of maximum buffering capacity.

References

Bis-tris propane stability at room temperature

An In-depth Technical Guide to the Stability of Bis-Tris Propane at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BTP), also known by its systematic name 1,3-bis(tris(hydroxymethyl)methylamino)propane, is a versatile zwitterionic buffer widely utilized in biochemistry, molecular biology, and pharmaceutical development.[1][2] Its broad buffering range, spanning from pH 6.3 to 9.5, is a consequence of its two close pKa values (6.8 and 9.0 at 25°C), making it highly effective for maintaining stable pH conditions in a variety of experimental setups.[3] BTP is particularly advantageous over traditional buffers like Tris in lower pH ranges (6.0-7.0) and is noted for enhancing the stability and activity of enzymes such as restriction enzymes. This guide provides a detailed overview of the stability of this compound in its solid form and in aqueous solutions at room temperature, supported by quantitative data, general experimental protocols for stability assessment, and logical workflow diagrams.

Chemical and Physical Properties

A foundational understanding of this compound's properties is essential for its proper use and storage.

| Property | Value |

| CAS Number | 64431-96-5 |

| Molecular Formula | C₁₁H₂₆N₂O₆ |

| Molecular Weight | 282.3 g/mol |

| Appearance | White crystalline powder |

| pKa₁ (25°C) | 6.8 |

| pKa₂ (25°C) | 9.0 |

| Useful pH Range | 6.3 - 9.5 |

| Solubility | Highly soluble in water; 15 g in 35 mL (~1.5 M) yields a clear, colorless solution. |

| pH of 1M Solution | 10 - 12 at room temperature |

Stability of Solid this compound

As a crystalline powder, this compound exhibits excellent long-term stability when stored under appropriate conditions.

Quantitative Stability Data: Solid Form

| Parameter | Specification | Source |

| Shelf Life | Stable for years at room temperature. | |

| Recommended Storage | Dry at room temperature (+15°C to +30°C). | |

| Re-evaluation Period | Recommended every 3 to 5 years to ensure continued suitability for applications. | |

| Shipping Conditions | Typically shipped at ambient temperature. |

Key Considerations for Solid Storage

-

Hygroscopy: While generally stable, it is crucial to store the powder in a dry environment to prevent moisture absorption, which could lead to clumping and potential degradation over time.

-

Contamination: Ensure containers are tightly sealed to prevent contamination from dust or other airborne particles.

-

Explosion Hazard: While the delivered product is not typically capable of a dust explosion, the enrichment of fine dust can create this risk.

Stability of this compound Solutions

The stability of this compound in its solubilized form is dependent on storage temperature, concentration, and the absence of microbial contamination.

Quantitative Stability Data: Solution Form

| Solution Type | Storage Temperature | Shelf Life | Notes | Source |

| Stock Solutions | 2-8°C | Stable for months. | --- | |

| Stock Solutions | -20°C | Up to 1 month. | Protect from light. Avoid repeated freeze-thaw cycles. | |

| Stock Solutions | -80°C | Up to 6 months. | Protect from light. | |

| Working Solutions | Room Temperature | Recommended for same-day use. | Especially for sensitive in vivo experiments. | |

| Autoclaved Solutions | N/A | Expected to be stable to autoclaving. | --- |

Factors Affecting Solution Stability

-

Microbial Growth: Non-sterile buffer solutions, especially those at neutral pH, are susceptible to microbial growth when stored at room temperature. It is best practice to prepare solutions with purified water, filter-sterilize (0.22 µm filter), and store at 2-8°C.

-

pH Stability: While BTP is a robust buffer, prolonged exposure to atmospheric CO₂ can lead to a slight decrease in the pH of basic solutions. It is advisable to check the pH of stock solutions before use.

-

Incompatibilities: this compound can form strong complexes with divalent cations like Pb²⁺ and Cu²⁺ and is not recommended for use with the Bicinchoninic acid (BCA) protein assay. It may also react violently with strong oxidizing agents.

Experimental Protocols

While specific degradation studies are not widely published, a general protocol for assessing the stability of a prepared this compound buffer solution can be established based on standard laboratory practices.

Protocol: Preparation and Stability Assessment of a 1M this compound Stock Solution

-

Preparation:

-

Accurately weigh 282.3 g of high-purity this compound powder.

-

In a calibrated beaker, dissolve the powder in ~800 mL of high-purity, deionized water. A magnetic stirrer can be used to facilitate dissolution.

-

Once fully dissolved, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with small volumes of deionized water and add the rinsate to the flask.

-

Bring the final volume to 1 L with deionized water. The pH of this solution will be between 10 and 12.

-

For long-term storage, filter the solution through a 0.22 µm sterile filter into a sterile container.

-

-

Titration to Working pH (Example: pH 7.5):

-

Place a calibrated pH probe into a portion of the 1M stock solution.

-

While stirring, slowly add concentrated Hydrochloric Acid (HCl) to titrate the solution down to the desired pH of 7.5.

-

Note: The addition of acid will increase the final volume and decrease the final concentration of the buffer. For precise concentrations, the titration should be performed before bringing the solution to its final volume.

-

-

Stability Assessment Workflow:

-

Divide the final, sterile-filtered buffer into multiple aliquots for storage under different conditions (e.g., room temperature, 4°C, -20°C).

-

Establish a testing schedule (e.g., Time 0, 1 week, 1 month, 3 months, 6 months).

-

At each time point, test one aliquot from each storage condition for the following parameters:

-

Visual Inspection: Check for any color change, precipitation, or microbial growth (turbidity).

-

pH Measurement: Record the pH to detect any significant drift from the initial value.

-

UV-Vis Spectroscopy: Measure the absorbance spectrum (e.g., 200-400 nm) to detect the appearance of new absorbing species that could indicate degradation. A pure BTP solution should have minimal absorbance at 260 nm.

-

Functional Assay (Optional): If the buffer is used for a specific application (e.g., an enzymatic assay), test its performance to ensure it has not been compromised.

-

-

Visualizations

The following diagrams illustrate key workflows for the preparation, storage, and assessment of this compound.

Caption: Workflow for preparing and assessing the stability of a this compound buffer solution.

Caption: Decision-making flowchart for the storage of this compound.

Conclusion

This compound is a highly stable compound, particularly in its solid form, which can be stored at room temperature for years. Its aqueous solutions also demonstrate good stability, though they are best stored at refrigerated or frozen temperatures to prevent microbial contamination and ensure long-term integrity. For critical applications in research and drug development, it is imperative to adhere to proper preparation and storage protocols. Researchers should periodically verify the pH and purity of stock solutions to guarantee experimental reproducibility and accuracy. By following the guidelines outlined in this document, scientists can confidently employ this compound as a reliable buffering agent in their work.

References

Unveiling the Metal Chelation Potential of Bis-tris Propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-tris propane [1,3-bis(tris(hydroxymethyl)methylamino)propane], a widely utilized biological buffer, possesses significant potential as a versatile metal chelator. Its polydentate nature, featuring multiple hydroxyl and amino groups, allows for the formation of stable complexes with a variety of metal ions, particularly those from the 3d transition series and the 4f lanthanide series. This technical guide provides an in-depth exploration of the metal chelation properties of this compound, summarizing the available quantitative data on its stability constants with various metal ions. Furthermore, it offers detailed, adaptable experimental protocols for the determination of these constants via potentiometric and spectrophotometric methods. Visualizations of the chelation mechanism and a general experimental workflow are also provided to aid in the practical application of this knowledge in research and drug development.

Introduction to this compound as a Metal Chelator

This compound is a flexible ligand capable of utilizing up to six of its donor atoms for coordination and can exist in multiple deprotonated states, enabling it to bridge up to six metal ions.[1] This flexibility allows for the synthesis of a wide array of homo- and heterometallic complexes, ranging from simple structures to intricate, high-nuclearity clusters with interesting magnetic properties.[2] The ligand exhibits a notable affinity for 3d transition metal ions such as copper(II), cobalt(II/III), nickel(II), zinc(II), manganese(II/III), and iron(III), as well as 4f lanthanide ions.[2][3][4] This inherent chelating ability is a critical consideration for researchers using this compound as a buffer in metal-sensitive biological systems and presents opportunities for its application in areas such as heavy metal detoxification, metalloenzyme research, and the development of metal-based therapeutics.

Quantitative Data on Metal Chelation: Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (log K) or overall stability constant (log β). While the interaction of this compound with numerous metal ions has been qualitatively described, comprehensive quantitative data remains limited. The most detailed study to date, conducted by Soares et al., determined the stability constants for this compound with cobalt(II), nickel(II), and zinc(II) using potentiometric methods. A study by Huskens et al. provides an estimated stability constant for Lanthanum(III).

It is important to note that much of the available literature on "Bis-tris" refers to a different compound, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol, and care must be taken to distinguish between the two. The data for this compound is summarized in the table below.

| Metal Ion | Complex Species | Log β | Experimental Conditions | Reference |

| Co(II) | [Co(BTP)] | 4.57 ± 0.02 | 0.1 M KNO₃, 25 °C | (Soares et al.) |

| [Co(BTP)₂] | 8.76 ± 0.02 | 0.1 M KNO₃, 25 °C | (Soares et al.) | |

| [Co(BTP)₂(OH)]⁻ | 0.17 ± 0.03 | 0.1 M KNO₃, 25 °C | (Soares et al.) | |

| [Co(BTP)₂(OH)₂]²⁻ | -8.73 ± 0.03 | 0.1 M KNO₃, 25 °C | (Soares et al.) | |

| Ni(II) | [Ni(BTP)] | 7.13 ± 0.02 | 0.1 M KNO₃, 25 °C | (Soares et al.) |

| [Ni(BTP)(OH)]⁻ | -1.32 ± 0.04 | 0.1 M KNO₃, 25 °C | (Soares et al.) | |

| [Ni(BTP)(OH)₂]²⁻ | -10.81 ± 0.05 | 0.1 M KNO₃, 25 °C | (Soares et al.) | |

| Zn(II) | [Zn(BTP)] | 4.99 ± 0.02 | 0.1 M KNO₃, 25 °C | (Soares et al.) |

| [Zn(BTP)₂] | 9.18 ± 0.03 | 0.1 M KNO₃, 25 °C | (Soares et al.) | |

| [Zn(BTP)₂(OH)]⁻ | 1.01 ± 0.03 | 0.1 M KNO₃, 25 °C | (Soares et al.) | |

| [Zn(BTP)₂(OH)₂]²⁻ | -7.91 ± 0.04 | 0.1 M KNO₃, 25 °C | (Soares et al.) | |

| La(III) | [La(BTP)]³⁺ | ~2.4 | 25 °C | (Huskens et al.) |

Note: The stability of the divalent metal complexes was found to follow the trend: Ni(II) > Zn(II) > Co(II).

The lack of comprehensive stability constant data for other key metal ions such as Cu(II), Mn(II), and Fe(III) with this compound highlights a significant knowledge gap and an area for future research.

Experimental Protocols for Determining Stability Constants

The following sections provide detailed, adaptable protocols for the determination of metal-ligand stability constants for this compound using potentiometric titration and spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants by monitoring the change in hydrogen ion concentration (pH) upon complex formation.

3.1.1. Materials and Reagents

-

This compound (high purity)

-

Metal salt of interest (e.g., nitrate or perchlorate salt to avoid complexation by the anion)

-

Standardized strong acid (e.g., 0.1 M HCl or HNO₃)

-

Standardized carbonate-free strong base (e.g., 0.1 M NaOH or KOH)

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

-

High-purity deionized water

-

Calibrated pH meter with a combination glass electrode (resolution of 0.1 mV)

-

Thermostatted titration vessel

-

Magnetic stirrer

-

Calibrated burette

3.1.2. Procedure

-

Solution Preparation:

-